Methyl (4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetate
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Overview
Description
METHYL 2-(4-{[4-(4-CHLOROPHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETATE is a complex organic compound that features a phthalazine moiety linked to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-{[4-(4-CHLOROPHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylhydrazine with phthalic anhydride to form the phthalazine core. This intermediate is then reacted with 4-aminophenol to introduce the amino group. Finally, the resulting compound is esterified with methyl chloroacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-{[4-(4-CHLOROPHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
METHYL 2-(4-{[4-(4-CHLOROPHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-(4-{[4-(4-CHLOROPHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETATE involves its interaction with specific molecular targets. The phthalazine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4-CHLOROPHENYL)ACETATE: Shares the chlorophenyl group but lacks the phthalazine moiety.
METHYL 2-(2-CHLOROPHENYL)ACETATE: Similar structure but with a different position of the chlorine atom.
ETHYL 4-CHLOROPHENYLACETATE: Similar ester functionality but with an ethyl group instead of a methyl group.
Uniqueness
METHYL 2-(4-{[4-(4-CHLOROPHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETATE is unique due to the presence of both the phthalazine and chlorophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H18ClN3O3 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
methyl 2-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]acetate |
InChI |
InChI=1S/C23H18ClN3O3/c1-29-21(28)14-30-18-12-10-17(11-13-18)25-23-20-5-3-2-4-19(20)22(26-27-23)15-6-8-16(24)9-7-15/h2-13H,14H2,1H3,(H,25,27) |
InChI Key |
FVYPJTAZJXZQKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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